Flufenacet-thioglycolate sulfoxide
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Overview
Description
Flufenacet-thioglycolate sulfoxide is a compound primarily known for its role as a metabolite of flufenacet, a selective herbicide. It is used in agriculture to control a wide range of weeds, including grasses and broad-leaved weeds. The compound is characterized by its chemical formula C₁₃H₁₆FNO₄S and a molecular weight of 301.33 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Flufenacet-thioglycolate sulfoxide is synthesized through the chemical modification of flufenacet. The process involves the reaction of flufenacet with thioglycolic acid under controlled conditions to yield the sulfoxide derivative . The reaction typically requires a catalyst and is conducted at a specific temperature and pressure to ensure optimal yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure consistency and quality of the final product. The compound is then purified and formulated for use in agricultural applications .
Chemical Reactions Analysis
Types of Reactions
Flufenacet-thioglycolate sulfoxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfoxide group back to the sulfide form.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. The reactions are typically conducted under controlled temperature and pH conditions to ensure the desired outcome .
Major Products
The major products formed from these reactions include sulfone derivatives from oxidation and sulfide derivatives from reduction.
Scientific Research Applications
Flufenacet-thioglycolate sulfoxide has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the detection and quantification of herbicide residues.
Biology: Studied for its effects on plant physiology and its role in herbicide resistance mechanisms.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the development of new herbicidal formulations and as a model compound in environmental studies
Mechanism of Action
The mechanism of action of flufenacet-thioglycolate sulfoxide involves the inhibition of the synthesis of very-long-chain fatty acids (VLCFAs) in plants. This inhibition disrupts the normal growth and development of weeds, leading to their eventual death. The compound targets specific enzymes involved in the VLCFA synthesis pathway, making it effective against a broad spectrum of weed species .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to flufenacet-thioglycolate sulfoxide include:
Flufenacet: The parent compound, also a selective herbicide.
Diflufenican: Another herbicide with a similar mode of action.
Metribuzin: A herbicide often used in combination with flufenacet for enhanced weed control
Uniqueness
This compound is unique due to its specific role as a metabolite of flufenacet and its distinct chemical properties. Its ability to inhibit VLCFA synthesis makes it particularly effective in controlling a wide range of weed species, including those resistant to other herbicides .
Properties
CAS No. |
201668-33-9 |
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Molecular Formula |
C13H16FNO4S |
Molecular Weight |
301.34 g/mol |
IUPAC Name |
2-[2-(4-fluoro-N-propan-2-ylanilino)-2-oxoethyl]sulfinylacetic acid |
InChI |
InChI=1S/C13H16FNO4S/c1-9(2)15(11-5-3-10(14)4-6-11)12(16)7-20(19)8-13(17)18/h3-6,9H,7-8H2,1-2H3,(H,17,18) |
InChI Key |
JCMMUCVPUOXQDO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C1=CC=C(C=C1)F)C(=O)CS(=O)CC(=O)O |
Origin of Product |
United States |
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